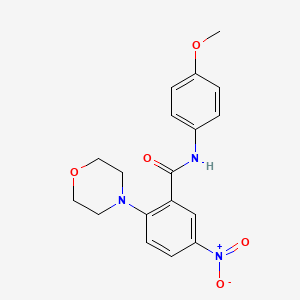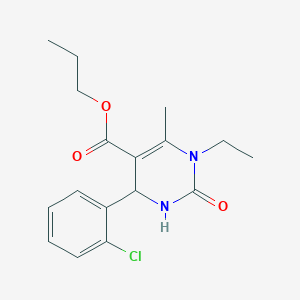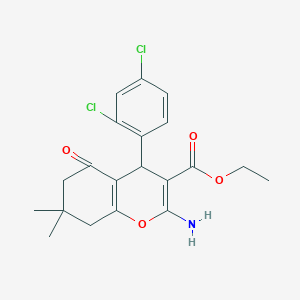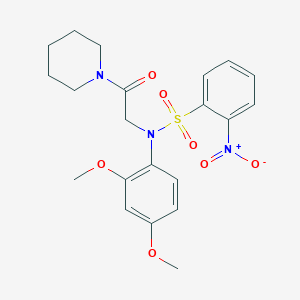
N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a morpholine ring, and a nitrobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a suitable benzamide precursor, followed by the introduction of the morpholine ring and the methoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The methoxy and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy or morpholine groups.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group, in particular, can undergo redox reactions, generating reactive intermediates that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide: shares structural similarities with other nitrobenzamide derivatives, such as:
Uniqueness
The presence of the morpholine ring in this compound distinguishes it from other similar compounds
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-15-5-2-13(3-6-15)19-18(22)16-12-14(21(23)24)4-7-17(16)20-8-10-26-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHUCJJXWAAULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4913457.png)
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B4913458.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide](/img/structure/B4913459.png)
![ethyl 4-(cyclopropylmethyl)-1-[(5-ethyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4913474.png)

![methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4913481.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]carbamate](/img/structure/B4913487.png)
![4-[3-(dimethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4913490.png)


![(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile](/img/structure/B4913525.png)
![ethyl 2-amino-5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4913526.png)
![6-(3,4-diethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4913527.png)
